tiazolopirimidinas
1,3-Thiazolo\[5,4-d\]pyrimidines are a class of heterocyclic compounds featuring the fusion of a thiazole ring with a pyrimidine ring. These compounds exhibit diverse biological activities and have been studied for their potential in various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structural features of 1,3-thiazolo\[5,4-d\]pyrimidines facilitate the modulation of multiple targets within cells, making them attractive candidates for drug development. Their chemical structure typically includes a five-membered thiazole ring fused to a six-membered pyrimidine ring, with substituents that can vary widely, affecting their physicochemical properties and biological functions.
These compounds are often synthesized through multi-step organic synthesis protocols involving coupling reactions, ring formation, and functional group manipulations. Their stability, solubility, and bioavailability are critical considerations in the design of these molecules for practical applications. Ongoing research continues to explore the structural-activity relationships (SAR) of 1,3-thiazolo\[5,4-d\]pyrimidines to optimize their medicinal properties and enhance their potential as therapeutic agents.

Estructura | Nombre químico | CAS | MF |
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Thiazolo[5,4-d]pyrimidine, 5-chloro-2-methyl- | 116056-20-3 | C6H4ClN3S |
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2-(1-((5-Chloro-7-morpholinothiazolo5,4-dpyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol | 1257294-60-2 | C18H26N5O2SCl |
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5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | 13479-88-4 | C5HCl2N3S |
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(7-Chlorothiazolo5,4-dpyrimidin-2-yl)-p-tolyl-amine | 871266-80-7 | C12H9ClN4S |
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2,7-dichloro-1,3thiazolo5,4-dpyrimidine | 19602-61-0 | C5HN3SCl2 |
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(7-Chlorothiazolo5,4-dpyrimidin-2-yl)isopropylamine | 871266-86-3 | C8H9N4SCl |
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Thiazolo[5,4-d]pyrimidine | 273-86-9 | C5H3N3S |
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Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate | 333387-93-2 | C8H7N3O2S2 |
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7-chloro-1,3thiazolo5,4-dpyrimidin-2-amine | 1578216-09-7 | C5H3ClN4S |
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5-chloro-1,3thiazolo5,4-dpyrimidin-7-amine | 2680530-39-4 | C5H3ClN4S |
Literatura relevante
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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